A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one
Abstract
This technical guide provides a detailed methodology for the proposed synthesis and comprehensive characterization of the novel heterocyclic compound, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs.[1] Similarly, pyridinyl ketones are key pharmacophores in various biologically active agents. The target compound merges these two important motifs, presenting a promising candidate for further investigation in drug discovery programs. This document outlines a rational, multi-step synthetic pathway, provides detailed experimental protocols, and establishes a rigorous analytical workflow for structural verification and purity assessment, including NMR, MS, FTIR, and HPLC methodologies. The content herein is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to successfully synthesize and validate this compound of interest.
Introduction and Rationale
The imidazolidin-2-one core is a five-membered cyclic urea structure that serves as a cornerstone for numerous therapeutic agents, including inhibitors of immunosuppressive pathways and various other bioactive molecules.[2] Its conformational rigidity and capacity for forming multiple hydrogen bonds make it an ideal scaffold for designing molecules that interact with specific biological targets. The synthesis of substituted imidazolidin-2-ones is an area of active research, with methodologies often involving the cyclization of diamine precursors or the rearrangement of protected amino acids.[2][3]
On the other hand, the pyridine ring, particularly when functionalized as a ketone, is a well-established bioisostere for phenyl groups and a critical component in many enzyme inhibitors and receptor ligands. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a molecule. The synthesis of pyridinyl ketones can be achieved through various methods, including the Kröhnke pyridine synthesis or the oxidation of corresponding secondary alcohols.[4]
The target molecule, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one, represents a strategic combination of these two pharmacologically significant moieties. The design rationale is to create a novel chemical entity with a unique three-dimensional profile for potential interaction with a range of biological targets. This guide proposes a plausible and robust synthetic route, grounded in established organic chemistry principles, and details the necessary analytical techniques to confirm its successful synthesis and purification.
Proposed Synthetic Pathway
As there is no direct literature precedent for this specific molecule, we propose a logical and convergent synthetic strategy. The pathway is designed for efficiency and control over stereochemistry, proceeding through a key α-amino aldehyde intermediate followed by a cyclocondensation reaction.
The overall workflow involves the protection of 2-aminobutanal, subsequent acylation with isonicotinoyl chloride, deprotection, and a final cyclization step with potassium cyanate to form the target imidazolidin-2-one ring.
Causality Behind Experimental Choices
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Protection Strategy: 2-Aminobutanal is unstable and prone to self-condensation. Protection of the amine as its tert-butyloxycarbonyl (Boc) derivative (Compound 2 ) is a standard and robust method that prevents side reactions and allows for clean subsequent transformations. The Boc group is stable under the basic conditions required for the next step but can be easily removed under acidic conditions.[1]
-
Acylation Method: The formation of the pyridinyl ketone moiety is proposed via the acylation of the protected amino aldehyde. Deprotonation of the aldehyde proton with a strong, non-nucleophilic base like n-butyllithium at low temperature creates a nucleophilic enolate, which can then react with isonicotinoyl chloride. This approach is favored over Friedel-Crafts acylation on the final heterocycle, which would likely be unreactive and suffer from poor regioselectivity.
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Cyclocondensation Reaction: The final ring-closing step utilizes a well-established method for forming imidazolidin-2-one rings.[5] The deprotected α-amino aldehyde (Compound 4 ) reacts with potassium cyanate in a mildly acidic medium. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with the primary amine. The subsequent intramolecular condensation between the newly formed urea and the aldehyde carbonyl group, followed by dehydration, yields the desired 4,5-disubstituted imidazolidin-2-one ring.
Detailed Experimental Protocols
Synthesis of N-Boc-2-aminobutanal (2)
-
To a stirred solution of 2-aminobutanal hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et₃N, 2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the title compound.
Synthesis of N-Boc-2-(isonicotinamido)butanal (3)
-
Dissolve N-Boc-2-aminobutanal (2) (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) and cool the solution to -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.
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In a separate flask, dissolve isonicotinoyl chloride hydrochloride (1.2 eq) in anhydrous THF and add triethylamine (1.2 eq). Stir for 10 minutes and add this solution to the reaction mixture dropwise via cannula.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue via flash chromatography to afford the acylated intermediate.
Synthesis of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one (5)
-
Dissolve the Boc-protected intermediate (3) (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA, 0.2 M) and stir at room temperature for 2 hours.
-
Monitor for the completion of deprotection by TLC.
-
Remove the solvent and excess acid under reduced pressure. Co-evaporate with toluene (2x) to yield the crude amine salt (4).
-
Immediately dissolve the crude amine salt in a 2:1 mixture of acetic acid and water (0.2 M).
-
Add potassium cyanate (KOCN, 1.5 eq) in one portion and stir the mixture at 60 °C for 6 hours.
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution until pH ~7-8.
-
Extract the aqueous solution with ethyl acetate (4x).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash chromatography or recrystallization to yield 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one as a solid.
Characterization of Final Compound
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include two distinct doublets for the pyridine protons (H-2/6 and H-3/5) in the aromatic region (δ 8.7-7.8 ppm). The protons on the imidazolidinone ring (H-4 and H-5) would likely appear as coupled doublets or multiplets around δ 4.5-5.5 ppm. The ethyl group would show a multiplet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region. The two N-H protons of the cyclic urea would appear as broad singlets.[2][5]
-
¹³C NMR (DMSO-d₆, 101 MHz): Key signals are expected for the two carbonyl carbons (ketone ~195 ppm; urea ~160 ppm).[6] Pyridine carbons would appear in the δ 120-155 ppm range. The C4 and C5 carbons of the imidazolidinone ring are expected around δ 55-70 ppm. The ethyl group carbons would be found in the upfield region.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS-ESI): This is critical for confirming the molecular formula. The expected exact mass for C₁₁H₁₃N₃O₂ [M+H]⁺ should be calculated and compared with the experimental value (typically within 5 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
FTIR (KBr Pellet): The spectrum should display characteristic absorption bands. Strong C=O stretching vibrations are expected around 1710-1730 cm⁻¹ (ketone) and 1680-1700 cm⁻¹ (cyclic urea). N-H stretching bands should be visible as a broad peak in the 3200-3400 cm⁻¹ region. C-H and C-N stretching bands will also be present.[5]
High-Performance Liquid Chromatography (HPLC)
-
Protocol: A reverse-phase HPLC method should be developed for purity assessment.[7][8]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 270 nm.
-
-
Acceptance Criteria: The final compound should exhibit a purity of ≥95% for use in biological assays.
Predicted Data Summary
The following table summarizes the expected analytical data for the target compound, 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| HRMS (ESI-TOF) | Expected [M+H]⁺: 220.1086; Found: [Value ± 5 ppm] |
| ¹H NMR (Key Shifts) | δ 8.7 (d, 2H, Py-H), 7.8 (d, 2H, Py-H), 6.8 (br s, 1H, NH), 6.5 (br s, 1H, NH), 5.0 (d, 1H, H5), 4.8 (m, 1H, H4), 1.8 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) |
| ¹³C NMR (Key Shifts) | δ 195 (C=O, ketone), 160 (C=O, urea), 151 (Py-C), 145 (Py-C), 122 (Py-C), 65 (C5), 58 (C4), 25 (CH₂), 11 (CH₃) |
| FTIR (Key Peaks) | ~3300 cm⁻¹ (N-H stretch), ~1715 cm⁻¹ (C=O ketone), ~1690 cm⁻¹ (C=O urea) |
| HPLC Purity | ≥95% |
| Appearance | Off-white to pale yellow solid |
Discussion and Future Outlook
This guide presents a scientifically grounded, albeit prospective, pathway for the synthesis and validation of 4-Ethyl-5-(pyridine-4-carbonyl)imidazolidin-2-one. The successful execution of this protocol would yield a novel heterocyclic compound with significant potential for applications in medicinal chemistry. The primary challenges in the synthesis may include optimizing the acylation step to prevent side reactions and ensuring the stability of the deprotected amino aldehyde intermediate prior to cyclization.
Upon successful synthesis and characterization, the compound would be ready for biological screening. Its structural features suggest it could be evaluated as a candidate for kinase inhibition, as an anti-infective agent, or in assays targeting enzymes where a rigid, hydrogen-bonding scaffold is desirable. Future work could involve the synthesis of analogs by varying the substituent at the C4 position (e.g., isopropyl, benzyl) or by modifying the pyridine ring to explore structure-activity relationships (SAR).
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